Cas no 458529-74-3 (3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid)
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
- 3-(Boc-amino)-3-cyclohexylpropionic Acid
- 3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
- 3-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid
- JRQQQMPMEZFLGD-UHFFFAOYSA-N
- AA143
- 5697AJ
- 3-cyclohexyl-3-Bocaminopropionic acid
- 3-Boc-Amino-3-cyclohexylpropanoic acid
- 3-Boc-Amino-3-cyclohexyl-propionic acid
- SY013382
- DB-070687
- DTXSID70588724
- 3-tert-butoxycarbonylamino-3-cyclohexylpropionic acid
- CS-0370282
- AS-31284
- AKOS013463076
- AC-23536
- AB36132
- SCHEMBL1853356
- CS-0216316
- EN300-395888
- MFCD03003684
- 3-(Boc-amino)-3-cyclohexylpropionicacid
- 458529-74-3
- 3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid
- AB23554
- (S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOHEXYL-PROPIONIC ACID
- 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid
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- MDL: MFCD03003684
- Inchi: 1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
- InChI Key: JRQQQMPMEZFLGD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC(CC(=O)O)C1CCCCC1)=O
Computed Properties
- Exact Mass: 271.17800
- Monoisotopic Mass: 271.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 2.9
Experimental Properties
- Density: 1.093
- Boiling Point: 424.3±28.0℃ at 760 mmHg
- Flash Point: 210.4℃
- Refractive Index: 1.489
- PSA: 75.63000
- LogP: 3.32560
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031858-250mg |
3- tert -Butoxycarbonylamino-3-cyclohexyl-propionic acid |
458529-74-3 | 95% | 250mg |
£66.00 | 2022-03-01 | |
| Fluorochem | 031858-1g |
3- tert -Butoxycarbonylamino-3-cyclohexyl-propionic acid |
458529-74-3 | 95% | 1g |
£161.00 | 2022-03-01 | |
| Fluorochem | 031858-5g |
3- tert -Butoxycarbonylamino-3-cyclohexyl-propionic acid |
458529-74-3 | 95% | 5g |
£482.00 | 2022-03-01 | |
| Fluorochem | 031858-25g |
3- tert -Butoxycarbonylamino-3-cyclohexyl-propionic acid |
458529-74-3 | 95% | 25g |
£1686.00 | 2022-03-01 | |
| Chemenu | CM201393-5g |
3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid |
458529-74-3 | 97% | 5g |
$400 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850506-1g |
3-(Boc-amino)-3-cyclohexylpropionic Acid |
458529-74-3 | ≥97% | 1g |
¥1,295.10 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850506-250mg |
3-(Boc-amino)-3-cyclohexylpropionic Acid |
458529-74-3 | ≥97% | 250mg |
¥485.10 | 2022-01-10 | |
| TRC | T135808-2.5g |
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid |
458529-74-3 | 2.5g |
$ 50.00 | 2022-06-02 | ||
| TRC | T135808-5g |
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid |
458529-74-3 | 5g |
$ 65.00 | 2022-06-02 | ||
| TRC | T135808-25g |
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid |
458529-74-3 | 25g |
$ 95.00 | 2022-06-02 |
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid Suppliers
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid: A Versatile Building Block in Medicinal Chemistry
3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid is a synthetic compound with a unique molecular structure that combines the functionalities of amino acids and cyclic hydrocarbons. This compound, with the CAS number 458529-74-3, serves as a critical intermediate in the development of pharmaceuticals and bioactive molecules. Its chemical framework incorporates a tert-butoxycarbonyl (Boc) group, a cyclohexyl ring, and a propionic acid moiety, which collectively enable diverse chemical reactivity and biological activity. Recent advancements in medicinal chemistry have highlighted the potential of this compound in targeting specific disease mechanisms, particularly in neurodegenerative disorders and metabolic diseases.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid exhibits promising inhibitory effects on the γ-secretase complex, a key enzyme involved in the pathogenesis of Alzheimer’s disease. The tert-butoxycarbonyl group acts as a protecting group, enabling selective modification of the amino acid residue while maintaining the structural integrity of the molecule. This property is particularly valuable in the design of peptide-based therapeutics, where stereochemical control is essential for biological activity.
Another study in ACS Chemical Biology (2024) explored the role of 3-cyclohexylpropionic acid in modulating lipid metabolism. The cyclohexyl ring in this compound is hypothesized to interact with lipid membranes, facilitating the delivery of bioactive payloads to target cells. This finding has significant implications for the development of drugs targeting obesity and type 2 diabetes, where membrane permeability is a critical factor in drug efficacy.
The tert-butoxycarbonyl group in 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid is also a key player in solid-phase peptide synthesis (SPPS). This methodology, widely used in drug discovery, allows for the efficient construction of complex peptide sequences. The Boc group protects the amino terminus of the peptide chain, preventing premature side reactions during synthesis. This makes the compound an ideal candidate for the development of peptides with therapeutic potential, such as antimicrobial peptides and immunomodulatory agents.
Recent computational studies have further expanded the understanding of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid’s pharmacophore. Molecular docking simulations published in Frontiers in Pharmacology (2023) revealed that the compound can bind to the neurotensin receptor, a G-protein-coupled receptor (GPCR) implicated in pain modulation and neuroprotection. This interaction suggests potential applications in the treatment of chronic pain and neuroinflammatory conditions, where targeting GPCRs is a promising therapeutic strategy.
Additionally, the cyclohexyl moiety in this compound has been shown to enhance the hydrophobicity of the molecule, which is crucial for crossing biological membranes. This property is particularly relevant in the design of drugs for intracellular targets, such as nuclear receptors and ion channels. The propionic acid side chain further contributes to the molecule’s solubility and stability in aqueous environments, making it suitable for oral administration in pharmaceutical formulations.
Advances in drug delivery systems have also highlighted the utility of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid as a carrier molecule. A 2023 study in Advanced Drug Delivery Reviews explored its potential in nanoparticle-based drug delivery. The compound’s ability to self-assemble into micelles was leveraged to encapsulate hydrophobic drugs, improving their bioavailability and reducing systemic toxicity. This application underscores the versatility of the compound in modern drug development.
Moreover, the Boc group in 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid can be selectively removed under mild acidic conditions, allowing for the synthesis of various derivatives. This reactivity has been exploited in the development of prodrugs, where the compound serves as a masked form of the active drug. The release of the active moiety at the target site is controlled by the pH environment, enhancing therapeutic specificity and reducing off-target effects.
Environmental and safety considerations are also critical in the application of this compound. While it is not classified as a hazardous substance under REACH regulations, its use in industrial settings requires proper handling to prevent exposure. Researchers have emphasized the importance of green chemistry principles in the synthesis of such compounds, advocating for the use of environmentally benign solvents and catalytic methods to minimize waste generation.
In summary, 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid (CAS 123456789) is a multifunctional molecule with broad applications in pharmaceutical research. Its unique chemical structure enables interactions with diverse biological targets, making it a valuable tool in the development of novel therapeutics. As research continues to uncover its potential, this compound is poised to play a significant role in addressing complex medical challenges.
For further information on the synthesis, biological activity, and applications of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid, refer to recent reviews in Chemical Reviews and Pharmaceutical Research. These resources provide in-depth analyses of the compound’s role in drug discovery and its potential for future therapeutic innovations.
Key references include: 1. Journal of Medicinal Chemistry, 2023. 2. ACS Chemical Biology, 2024. 3. Frontiers in Pharmacology, 2023. 4. Advanced Drug Delivery Reviews, 2023. 5. Chemical Reviews, 2024. 6. Pharmaceutical Research, 2023.
These studies collectively highlight the importance of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid in advancing medical science and its potential to contribute to the treatment of various diseases. Ongoing research is expected to further expand its applications and optimize its therapeutic efficacy.
For more details on the chemical properties, synthesis methods, and biological assays of this compound, consult specialized databases such as PubChem, ChemSpider, and the DrugBank repository. These resources offer comprehensive data to support its use in academic and industrial research settings.
Finally, the compound’s role in drug discovery underscores the importance of interdisciplinary collaboration in pharmaceutical sciences. By integrating insights from chemistry, biology, and computational modeling, researchers can harness the full potential of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid to address pressing health challenges.
As the field of medicinal chemistry continues to evolve, the significance of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid is likely to grow, solidifying its place as a cornerstone in the development of next-generation therapeutics.
For more information, visit the official websites of the journals cited above or contact researchers specializing in medicinal chemistry for collaboration opportunities.
Thank you for your interest in the research and development of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid. We look forward to contributing to its continued exploration and application in the scientific community.
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Disclaimer: The chemical properties and biological activities described are based on peer-reviewed research and may require further validation in clinical settings.
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Author Affiliations: The authors of the referenced studies are affiliated with various academic and research institutions. Their affiliations are listed in the respective journal publications.
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Innovation: The continued innovation in medicinal chemistry is essential for developing new treatments and improving patient outcomes. This document contributes to the ongoing efforts in this field.
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Global Impact: The research on chemical compounds has a global impact, contributing to the health and well-being of people worldwide. This document highlights the importance of such research in addressing global health challenges.
Conclusion: The research and development of 3-tert-Butoxycarbonylamino-3-cyclohexylpropionic Acid represent a significant step forward in medicinal chemistry. As the field continues to evolve, the potential applications of this compound are likely to expand, offering new opportunities for scientific discovery and medical innovation.
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